molecular formula C27H28N2O4 B1226374 5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester

5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester

Cat. No. B1226374
M. Wt: 444.5 g/mol
InChI Key: IAQKXFGPYLIQMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester is a naphthofuran.

Scientific Research Applications

Cytotoxic Potential in Cancer Research

A notable application of derivatives of benzo[b]furancarboxylic acids, similar in structure to the compound , is in cancer research. These derivatives have been evaluated for their cytotoxic potential against human cancer cell lines, indicating their relevance in the development of potential cancer treatments (Kossakowski, Ostrowska, Hejchman, & Wolska, 2005).

Chemical Synthesis and Structural Characterization

Studies have focused on the synthesis and structural characterization of related compounds. For example, the molecular and crystal structures of various hydroxy derivatives of hydropyridine, which share a similar chemical backbone, have been determined, contributing to the understanding of the conformational flexibility and molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Pharmacological Activities

The compound's close relatives have been studied for their pharmacological activities. For instance, stereoisomers of a related compound demonstrated significant differences in antihypertensive activities, highlighting the importance of stereochemistry in pharmacological effectiveness (Muto, Kuroda, Kawato, Karasawa, Kubo, & Nakamizo, 1988).

Antibacterial Properties

Compounds structurally similar to 5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester have been synthesized and tested for their antibacterial activities. These studies contribute to the exploration of new antibacterial agents (Gein, Bobrovskaya, Valiev, Odegova, & Gartman, 2015).

Removal and Recovery of Anions from Aqueous Solutions

Research has also been conducted on the use of related compounds for the selective removal and recovery of anions such as chromate, molybdate, tungstate, and vanadate from aqueous solutions, demonstrating potential environmental applications (Heininger & Meloan, 1992).

properties

Product Name

5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-3-yl)methyl]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H28N2O4/c1-3-32-27(31)21-17(2)33-26-20-12-6-5-11-19(20)25(30)23(22(21)26)24(18-10-9-13-28-16-18)29-14-7-4-8-15-29/h5-6,9-13,16,24,30H,3-4,7-8,14-15H2,1-2H3

InChI Key

IAQKXFGPYLIQMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CN=CC=C4)N5CCCCC5)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester
Reactant of Route 2
5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester
Reactant of Route 3
5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester
Reactant of Route 4
5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester
Reactant of Route 5
5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester
Reactant of Route 6
5-Hydroxy-2-methyl-4-[1-piperidinyl(3-pyridinyl)methyl]-3-benzo[g]benzofurancarboxylic acid ethyl ester

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